2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] is a complex organic compound with the molecular formula C9H14O4. It features a unique spiro structure, which includes a three-membered ring fused to a six-membered ring, and two ether groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether derivatives .
Scientific Research Applications
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: A related compound with a similar core structure but different substituents.
Uniqueness
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] is unique due to its specific combination of spirocyclic rings and ether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
918952-57-5 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,2-dimethylspiro[1,3-dioxane-5,2'-3,6-dioxabicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H14O4/c1-8(2)11-4-9(5-12-8)7-6(13-7)3-10-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
XHCCSTOTCORPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CO1)C3C(O3)CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.